Bufencarb is a chiral compound classified as an obsolete carbamate insecticide, primarily known for its chemical formula and its structure comprising a reaction mix of isomers, notably including 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate . This compound is characterized by its moderate solubility in water and high volatility, making it particularly hazardous to various forms of wildlife, including birds and aquatic species, as well as being toxic to mammals upon ingestion .
Bufencarb is considered moderately toxic to mammals and highly toxic to birds and aquatic organisms []. It can cause cholinergic poisoning symptoms like nausea, dizziness, and respiratory problems in case of exposure []. Due to these safety concerns, its use has been discontinued in many countries [].
Bufencarb acts as a cholinesterase inhibitor, disrupting nerve impulses in insects. Researchers continue to study its mechanism of action to understand how insects develop resistance to such insecticides []. This knowledge can be valuable in developing new and more effective insecticides that target the same pathways.
Since bufencarb is persistent in the environment, scientists are interested in understanding its degradation pathways and potential impact on non-target organisms. Research focuses on how bufencarb breaks down in soil and water, and how it accumulates in the food chain []. This information is crucial for assessing the environmental risks associated with past use and potential future contamination.
Due to its past use as an insecticide, bufencarb's potential human health effects remain a concern. Researchers continue to investigate its toxicity in animal models to understand its impact on various organ systems and potential for causing chronic health problems [].
The synthesis of Bufencarb typically involves multi-step organic reactions that include:
The synthesis process is complex due to the need for specific chiral conditions to produce the desired isomeric forms effectively .
Historically, Bufencarb was utilized primarily as an insecticide in agricultural settings and home gardens. Its applications included:
Due to its toxicity and environmental concerns, Bufencarb has largely been phased out and is no longer approved for use in many jurisdictions .
Studies on Bufencarb's interactions with other chemicals indicate that it may react adversely with strong oxidizing agents, leading to hazardous conditions. Additionally, its combination with other pesticides could enhance toxicity levels for non-target organisms . Research has also highlighted potential synergistic effects when used alongside other carbamate derivatives, raising concerns about cumulative toxicity .
Bufencarb shares structural similarities with several other carbamate compounds. Here are some notable examples:
Bufencarb's unique combination of isomers and its specific mechanism of action set it apart from these compounds. Its high toxicity profile and environmental impact have led to its discontinuation in favor of more environmentally friendly alternatives.
Bufencarb exists as a mixture compound with the individual components possessing the molecular formula C₁₃H₁₉NO₂ [1] [2] [3]. The molecular weight of each individual component is 221.30 grams per mole [4]. The compound represents a composition comprising both 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate components [2] [4] [5]. The total molecular composition is effectively represented as C₅₂H₇₆N₄O₈ when considering the complete mixture formulation [6].
The stereochemical configuration of Bufencarb is characterized as racemic [1] [3]. The compound exhibits optical activity expressed as (+/-), indicating the presence of both dextrorotatory and levorotatory enantiomers in equal proportions [1] [3]. The stereochemical analysis reveals the presence of defined stereocenters, with specific configurations showing 0 out of 3 defined stereocenters in the complex formulation and 0 out of 1 defined stereocenter in individual components [1] [3] [7]. The compound displays no E/Z centers, maintaining a charge neutrality of zero throughout its stereochemical arrangements [1] [3].
The stereochemical designation demonstrates that Bufencarb components can exist in both racemic and achiral forms depending on the specific isomeric composition. The 3-(1-ethylpropyl)phenyl methylcarbamate component exhibits achiral characteristics with no defined stereocenters and displays no optical activity [7]. In contrast, the 3-(1-methylbutyl)phenyl methylcarbamate component presents racemic stereochemistry with one potential stereocenter position showing optical activity characteristics [3] [8].
Bufencarb demonstrates significant isomeric complexity as a mixture containing two distinct structural variants. The primary components are 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate, which exist in specific proportional relationships within the commercial formulation [2] [4] [5].
The first structural variant, 3-(1-methylbutyl)phenyl methylcarbamate, possesses the Chemical Abstracts Service registration number 2282-34-0 and maintains the molecular formula C₁₃H₁₉NO₂ [8] [9]. This component is characterized by a secondary carbon atom bearing a methylbutyl substituent at the meta position of the phenyl ring [8] [9]. The International Union of Pure and Applied Chemistry name for this component is (3-pentan-2-ylphenyl) N-methylcarbamate, reflecting the systematic nomenclature for the pentyl chain arrangement [8].
The second structural variant, 3-(1-ethylpropyl)phenyl methylcarbamate, maintains identical molecular formula characteristics but differs in the alkyl chain configuration attached to the phenyl ring [10] [7]. This component features an ethylpropyl substituent arrangement, systematically named as (3-pentan-3-ylphenyl) N-methylcarbamate [10]. Both components share the common methylcarbamate functional group attached to the meta position of substituted phenyl rings.
The isomeric relationship between these components represents positional isomerism within the pentyl chain substitution pattern. The 1-methylbutyl configuration presents a secondary carbon branching point at the second position of the pentyl chain, while the 1-ethylpropyl configuration demonstrates branching at the third position [10] [8]. These structural variants maintain identical connectivity patterns but exhibit different spatial arrangements of the carbon skeleton, resulting in distinct physical and chemical properties while preserving the fundamental carbamate pesticide activity.
Nuclear magnetic resonance spectroscopy provides detailed structural information for carbamate compounds through characteristic chemical shift patterns and coupling relationships [11] [12]. For methylcarbamate compounds similar to Bufencarb components, proton nuclear magnetic resonance spectra typically exhibit distinct signal regions corresponding to specific functional groups within the molecular framework [13] [14].
The aromatic proton region typically appears between 6.8 and 7.5 parts per million, corresponding to the meta-disubstituted benzene ring system present in both Bufencarb components [13] [15]. The methylcarbamate nitrogen-methyl group characteristically resonates as a singlet around 2.7 to 3.0 parts per million, representing the three equivalent protons attached to the nitrogen atom [13] [15]. The alkyl chain protons associated with the pentyl substituents demonstrate complex multipicity patterns between 0.9 and 2.5 parts per million, reflecting the various carbon environments within the branched alkyl chains [13].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbonyl carbon of the carbamate functionality typically resonating between 155 and 165 parts per million, characteristic of carbamate ester carbonyl environments [13] [14]. The aromatic carbon signals appear in the expected region between 120 and 150 parts per million, while aliphatic carbons demonstrate chemical shifts consistent with their respective electronic environments within the pentyl chain structures [13] [14].
Infrared spectroscopy provides definitive functional group identification for carbamate pesticide compounds through characteristic vibrational frequency patterns [16] [17] [18]. The carbamate functional group demonstrates several diagnostic absorption bands that facilitate structural confirmation and quantitative analysis applications [18] [19].
The nitrogen-hydrogen stretching vibration typically appears around 3346 wavenumbers, representing the characteristic amide N-H bond present in the methylcarbamate structure [18]. The carbonyl stretching vibration manifests as a strong absorption band approximately 1718 wavenumbers, corresponding to the C=O bond of the carbamate ester functionality [18] [20]. This carbonyl frequency is characteristic of carbamate compounds and distinguishes them from other ester or amide functional groups through its specific vibrational energy [20].
The carbon-oxygen stretching vibrations associated with the ester linkage appear in the fingerprint region around 1216 wavenumbers, providing additional confirmation of the carbamate structure [18]. Aromatic carbon-hydrogen stretching vibrations contribute to absorption patterns between 3000 and 3100 wavenumbers, while aliphatic carbon-hydrogen stretching appears between 2800 and 3000 wavenumbers, corresponding to the methyl and methylene groups within the pentyl chain substituents [18].
Mass spectrometry provides molecular weight confirmation and structural fragmentation information essential for compound identification and quantitative analysis [21] [22]. Carbamate pesticides demonstrate characteristic fragmentation pathways that facilitate their identification through mass spectral libraries and analytical databases [21] [22].
The molecular ion peaks for individual Bufencarb components appear at mass-to-charge ratio 221, corresponding to the molecular weight of C₁₃H₁₉NO₂ [23] [24]. A characteristic fragmentation pattern involves the neutral loss of methylisocyanate (CH₃NCO), resulting in fragment ions with a mass decrease of 57 atomic mass units [22]. This fragmentation represents a diagnostic loss pattern common to N-methylcarbamate pesticides and serves as a confirmatory structural feature [22].
Additional fragmentation pathways include the formation of substituted phenol cation radicals through elimination of the complete carbamate side chain [21]. The pentyl-substituted phenyl cations demonstrate further fragmentation through alkyl chain rearrangements and eliminations, producing characteristic fragment ion patterns that distinguish between the different isomeric components [21].
The industrial synthesis of Bufencarb follows a well-established two-step process originally developed by California Research Corporation in 1962 [1] [2]. The synthesis involves the sequential alkylation of meta-cresol followed by carbamoylation with methyl isocyanate, resulting in a mixture of methylcarbamate isomers that constitute the active technical product.
Step 1: Alkylation of Meta-Cresol
The initial step involves the acid-catalyzed alkylation of meta-cresol with 3-pentanol under controlled conditions [1] [2]. This reaction produces two primary phenolic intermediates: 3-(1-ethylpropyl)phenol and 3-(1-methylbutyl)phenol. The reaction proceeds through an electrophilic aromatic substitution mechanism, where the pentanol derivatives act as alkylating agents in the presence of acidic catalysts such as sulfuric acid [1].
The alkylation reaction operates at temperatures ranging from 120-150°C for 4-6 hours using toluene or heptane as the reaction medium [1]. Under optimized conditions, conversion efficiencies of 85-92% can be achieved with yields of 75-80% for the desired phenolic products. The reaction requires careful temperature control to minimize the formation of unwanted ortho and para isomers while maximizing the meta-substituted products [2].
Step 2: Carbamoylation with Methyl Isocyanate
The second step involves the treatment of the alkylated phenolic intermediates with methyl isocyanate in anhydrous toluene, catalyzed by triethylamine [1] [2]. This carbamoylation reaction forms the methylcarbamate functional group that is essential for the insecticidal activity of Bufencarb.
Methyl isocyanate reacts readily with compounds containing hydroxyl groups, particularly phenols, though the reaction requires catalysis by tertiary amines or dialkyltin compounds [3] [4]. The reaction proceeds at temperatures of 60-80°C for 2-4 hours under an inert atmosphere to prevent hydrolysis of the isocyanate [1]. Conversion efficiencies of 90-95% are typical for this step, with yields of 80-85% for the final carbamate products [2].
The carbamoylation reaction can be represented by the general equation where phenolic compounds react with methyl isocyanate to form the corresponding N-methylcarbamates [4]. The reaction is exothermic and requires careful heat management to prevent decomposition of the sensitive isocyanate reagent [4].
The technical-grade Bufencarb product consists of a complex mixture of isomers, with the active components being 3-(1-methylbutyl)phenyl methylcarbamate and 3-(1-ethylpropyl)phenyl methylcarbamate in an approximate 3:1 ratio [1] [2] [5]. The optimization of this isomeric ratio is critical for maximizing biological activity while maintaining cost-effective production.
Isomeric Composition Control
Technical-grade Bufencarb typically contains approximately 65% active ingredients, consisting of about 48-52% of the 1-methylbutyl isomer and 16-18% of the 1-ethylpropyl isomer [2] [5]. The remaining 35% comprises structurally related inactive materials, primarily ortho and para isomers (8-12% and 10-14% respectively), along with dimeric carbamates, unreacted phenols, and other process-related impurities [2].
The stereochemical complexity of Bufencarb arises from the chiral centers present in the alkyl substituents [1]. Each of the two main components exists as stereoisomers, contributing to the overall complexity of the technical mixture. The 1-methylbutyl component contains a chiral center that gives rise to R and S enantiomers, while the 1-ethylpropyl component also exhibits chirality [1].
Process Optimization Strategies
Several process variables can be manipulated to optimize the desired 3:1 isomeric ratio. Temperature optimization involves increasing the alkylation temperature from 120°C to 135°C, which improves selectivity by 15% toward the desired meta-substituted products [6]. Catalyst concentration optimization, increasing from 5 mol% to 7.5 mol%, enhances conversion efficiency by 12% [6].
Reaction time extension from 4 to 5.5 hours provides better reaction completion, improving yields by 8% [6]. Solvent composition modification, using a toluene/heptane mixture (3:1) instead of pure toluene, reduces unwanted side reactions by 10% [6]. Reagent stoichiometry adjustment, changing the phenol to pentanol ratio from 1:1.2 to 1:1.5, increases overall yield by 18% [6].
Enhanced agitation rates from 300 to 450 rpm improve mass transfer efficiency by 5%, while simultaneous addition of reagents rather than sequential addition reduces hot spot formation by 7% [6]. Controlled cooling rates of 1°C/min instead of 2°C/min improve crystallization control by 3% [6].
Laboratory-scale preparation of Bufencarb serves multiple purposes including method development, analytical standard preparation, research applications, and isotope-labeled variant synthesis. These smaller-scale preparations require modifications to industrial processes to accommodate different equipment, safety considerations, and purity requirements.
Small-Scale Synthesis (1-50 g)
Laboratory synthesis typically employs controlled atmosphere conditions with inert gas protection to prevent oxidation and moisture interference . The reactions are conducted in round-bottom flasks equipped with reflux condensers, addition funnels, and magnetic stirring systems. Temperature control is achieved using oil baths or heating mantles with digital controllers to maintain precise thermal conditions [2].
Key modifications for laboratory-scale include the use of anhydrous solvents, inert atmosphere techniques, and enhanced monitoring through gas chromatography and thin-layer chromatography. Purities of 85-90% are typically achieved, suitable for method development and optimization studies .
Research Quantity Synthesis (10-100 g)
Medium-scale laboratory preparations for biological testing and formulation studies require scaled reaction vessels and enhanced monitoring systems. These syntheses balance the need for reasonable quantities with the constraints of laboratory equipment and safety considerations .
Enhanced monitoring includes real-time reaction tracking through gas chromatography-mass spectrometry, temperature profiling, and pH monitoring where applicable. Purities of 80-85% are acceptable for most research applications, with further purification conducted as needed for specific studies .
Isotope-Labeled Variants (0.01-0.1 g)
The synthesis of deuterated or carbon-14 labeled Bufencarb requires specialized precursors and modified reaction conditions [10]. These preparations are essential for metabolic studies, environmental fate investigations, and mechanistic research [10].
Isotope incorporation requires careful selection of labeled starting materials, often involving deuterated pentanol derivatives or methyl isocyanate labeled with carbon-14 or deuterium. Purities of 90-95% are achieved through specialized purification techniques that preserve isotopic integrity [10].
The purification and quality control of Bufencarb involves multiple complementary techniques designed to separate isomers, remove impurities, and verify product specifications. These protocols are essential for both industrial production and laboratory preparation to ensure consistent product quality and regulatory compliance.
Chromatographic Separation Techniques
Column chromatography serves as the primary method for isomer separation and impurity removal [1]. Silica gel chromatography using hexane/ethyl acetate gradient elution effectively separates the various isomeric components based on their differential polarity [11] [12]. The gradient typically starts with 9:1 hexane/ethyl acetate and progresses to 7:3 over the course of the separation [11].
High-performance liquid chromatography provides quantitative analysis of individual isomers and impurities [13] [14]. A typical HPLC method employs a C18 reverse-phase column with acetonitrile/water gradient elution and ultraviolet detection at 280 nm [13]. This method can achieve baseline separation of the major isomeric components with detection limits of 0.01 mg/kg [13].
Gas chromatography-mass spectrometry offers both quantitative analysis and structural confirmation [15] [16]. Split/splitless injection onto a 30-meter capillary column with temperature programming from 80°C to 300°C provides excellent separation of volatile components [16]. Mass spectrometric detection confirms molecular structure and identifies unknown impurities [16].
Physical Purification Methods
Crystallization techniques provide final purification and improve product stability [1]. Controlled crystallization from ethanol/water systems achieves purities greater than 95% while removing most residual impurities [5]. The crystallization process involves dissolution in hot ethanol followed by controlled cooling at 1°C/min to promote uniform crystal formation [5].
Distillation under reduced pressure removes volatile impurities and residual solvents [5] [17]. Typical conditions involve heating to 125°C at 0.04 mmHg pressure to volatilize the product while leaving higher-boiling impurities behind [5] [17]. This technique is particularly effective for removing unreacted starting materials and low-molecular-weight byproducts [17].
Liquid-liquid extraction provides aqueous impurity removal and pH adjustment [11]. Water/organic solvent partitioning effectively removes ionic impurities, salts, and polar contaminants while preserving the lipophilic Bufencarb isomers [11].
Analytical Quality Control Methods
Nuclear magnetic resonance spectroscopy provides definitive structural verification and purity assessment [9]. Proton NMR in deuterated chloroform at 400 MHz frequency confirms the presence of characteristic chemical shifts for the carbamate functionality and alkyl substitution patterns [9]. Integration of NMR signals provides quantitative information about isomeric ratios and impurity levels [9].
Mass spectrometry with electron impact ionization at 70 eV confirms molecular ion peaks and provides fragmentation patterns for structural elucidation [9]. The molecular ion at m/z 221 for individual isomers and characteristic fragment ions confirm product identity [2] [5].
Elemental analysis verifies the empirical formula C₁₃H₁₉NO₂ with theoretical values of 70.56% carbon, 8.65% hydrogen, 6.33% nitrogen, and 14.46% oxygen [5]. Analytical results within ±0.4% of theoretical values confirm product purity [9].
Quality Control Specifications
Industrial specifications require assay values of 85-90% for technical-grade material, with individual isomer content meeting predetermined ratios [2] [5]. Water content must remain below 0.5% to prevent hydrolysis of the carbamate functionality [18]. Residual solvent levels are limited to less than 0.1% to meet regulatory requirements [18].
Acute Toxic;Environmental Hazard